1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-
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Overview
Description
1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-: is a chemical compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. The reaction typically involves the removal of water to drive the formation of the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves similar synthetic routes but on a larger scale. The process may include purification steps such as washing with water, drying over potassium carbonate, and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used as a protecting group for carbonyl compounds in multistep organic synthesis. It is also employed in the synthesis of complex molecules and natural products .
Biology and Medicine:
Industry: In the industrial sector, 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during multistep synthesis. The nitrophenyl group can undergo various transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
- 1,3-Dithiane, 2-methyl-
Comparison: Compared to other dithianes, this compound offers additional functionalization options, making it more versatile in synthetic applications .
Properties
CAS No. |
67395-06-6 |
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Molecular Formula |
C11H13NO2S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H13NO2S2/c1-11(15-7-2-8-16-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
HAAQEZNFDPEUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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